N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea
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Overview
Description
N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity to the molecule. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea typically involves the reaction of 1,1-Bis(trifluoromethyl)propylamine with 6-methyl-2-pyridyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
N-[1,1-Bis(trifluoromethyl)propyl]-N’-(6-methyl-2-pyridyl)urea is unique due to its combination of trifluoromethyl groups and pyridyl moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H13F6N3O |
---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H13F6N3O/c1-3-10(11(13,14)15,12(16,17)18)21-9(22)20-8-6-4-5-7(2)19-8/h4-6H,3H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
AOAIQQOQGOURMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC(=N1)C |
Origin of Product |
United States |
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